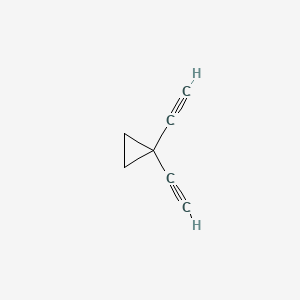
Cyclopropane, 1,1-diethynyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropane, 1,1-diethynyl- is an organic compound with the molecular formula C₇H₆. It is characterized by a cyclopropane ring with two ethynyl groups attached to the same carbon atom. This compound is notable for its strained ring structure, which imparts unique chemical reactivity and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopropane, 1,1-diethynyl- can be synthesized through various methods. One common approach involves the reaction of cyclopropylcarbinol with acetylene in the presence of a strong base such as sodium amide. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of cyclopropane, 1,1-diethynyl- often involves the use of high-pressure reactors to facilitate the reaction between cyclopropylcarbinol and acetylene. The process is optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Cyclopropane, 1,1-diethynyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl groups to ethyl groups.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as sodium amide or lithium diisopropylamide are commonly employed.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Ethyl-substituted cyclopropane derivatives.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclopropane, 1,1-diethynyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis due to its strained ring structure, which makes it highly reactive.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cyclopropane, 1,1-diethynyl- involves its ability to undergo ring-opening reactions due to the strain in the cyclopropane ring. This strain makes the compound highly reactive, allowing it to participate in various chemical transformations. The ethynyl groups also contribute to its reactivity by providing sites for nucleophilic attack .
Comparación Con Compuestos Similares
Cyclopropane: A simpler analog without the ethynyl groups.
Cyclopropane, 1,1-dimethyl-: Similar structure but with methyl groups instead of ethynyl groups.
Cyclopropane, 1,1-diphenyl-: Contains phenyl groups instead of ethynyl groups.
Uniqueness: Cyclopropane, 1,1-diethynyl- is unique due to the presence of ethynyl groups, which impart additional reactivity and potential for further chemical modifications. This makes it a valuable compound in synthetic chemistry and various research applications .
Propiedades
Número CAS |
72323-66-1 |
|---|---|
Fórmula molecular |
C7H6 |
Peso molecular |
90.12 g/mol |
Nombre IUPAC |
1,1-diethynylcyclopropane |
InChI |
InChI=1S/C7H6/c1-3-7(4-2)5-6-7/h1-2H,5-6H2 |
Clave InChI |
NYLVKOBKPNQZTK-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CC1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


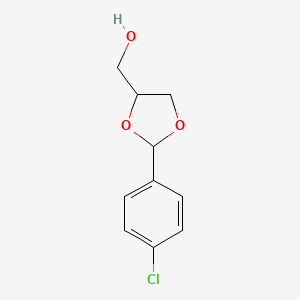
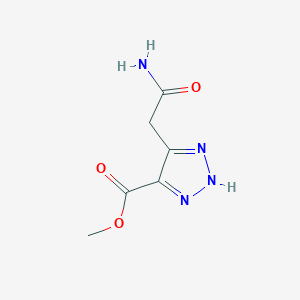
![(3-Methylseleno-2-benzo[b]thienylidene)aniline](/img/structure/B14465656.png)
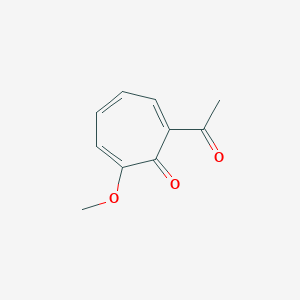
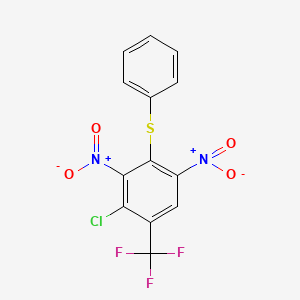
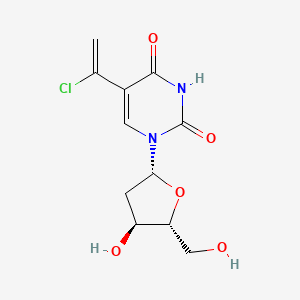
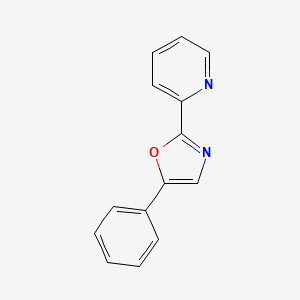


![2-Chloro-4-[1-(3-chloro-4-hydroxy-5-methylphenyl)cyclohexyl]-6-methylphenol](/img/structure/B14465709.png)
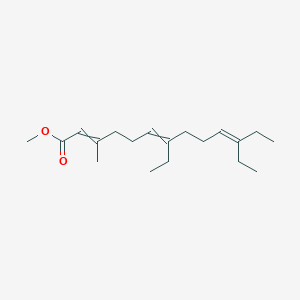
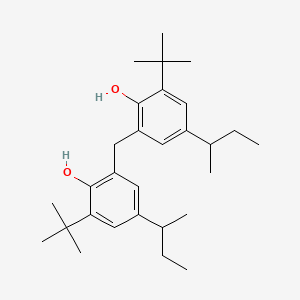
![2-bicyclo[2.2.1]hept-5-enylmethyl methyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B14465720.png)
![Diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate](/img/structure/B14465733.png)
